molecular formula C13H12N2O B1662003 Salicylaldehyde phenylhydrazone CAS No. 614-65-3

Salicylaldehyde phenylhydrazone

Cat. No. B1662003
CAS RN: 614-65-3
M. Wt: 212.25
InChI Key: SERARPRVBWDEBA-GXDHUFHOSA-N
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Description

Salicylaldehyde phenylhydrazone is a chemical compound with the linear formula C13H12N2O . Its molecular weight is 212.253 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

Salicylaldehyde phenylhydrazone can be synthesized by refluxing (p-nitrophenyl)hydrazine with 4-substituted salicylaldehydes . Another method involves the Schiff base reaction between salicylaldehyde and N,N’-dibenzylethane-1,2-diamine .


Molecular Structure Analysis

The molecular structure of Salicylaldehyde phenylhydrazone is represented by the formula C13H12N2O . The percent composition is C 73.57%, H 5.70%, N 13.20%, O 7.54% .


Chemical Reactions Analysis

The fluorescence intensity of Salicylaldehyde phenylhydrazone, in 1:1 (v/v) CH3OH:H2O, was enhanced by 100 times with a blue shift in emission maximum, on interaction with Pb2+ ion . No enhancement in fluorescent intensity was observed on interaction with metal ions -Na+, K+, Ca2+, Cu2+, Ni2+, Zn2+, Cd2+and Hg2+ .


Physical And Chemical Properties Analysis

The molecular weight of Salicylaldehyde phenylhydrazone is 212.25 . The percent composition is C 73.57%, H 5.70%, N 13.20%, O 7.54% .

Scientific Research Applications

Nematicidal Activity

Salicylaldehyde phenylhydrazone has shown potent nematicidal activity against the root-knot nematode Meloidogyne incognita. Its efficacy was demonstrated through in vitro assays, where it significantly affected nematode metabolism, indicating its potential as a new scaffold for nematicidal compounds (Eloh et al., 2015).

Antibiotic Production

This compound was used as a nitrogen source in the production of antibiotics Hexaene H-85 and Azalomycine B by Streptomyces hygroscopicus CH-7. The presence of salicylaldehyde derivatives in the growth medium influenced the antibiotic yield and the strain's morphology (Konstantinović et al., 2017).

Metal Complex Synthesis and Antimicrobial Activity

Research has been conducted on synthesizing and characterizing metal complexes of salicylaldehyde phenylhydrazone. These complexes have been investigated for their cytotoxic activity on cancer cell lines and their potential as antibacterial and antifungal agents (El-Seidy, 2015).

Fluorescent Lead (II) Probe

Salicylaldehyde phenylhydrazone has been identified as a highly selective fluorescent probe for detecting lead (Pb2+) ions. This application is significant for environmental monitoring and lead detection in various samples (Das et al., 2013).

Crystallography Studies

The compound has been the subject of crystallographic studies, providing insights into its molecular structure and the nature of its intramolecular interactions, which is essential for understanding its chemical behavior and potential applications (Seena et al., 2008).

Spectroscopic Studies

Spectroscopic studies, including FT-IR, FT-Raman, and UVspectroscopy, have been conducted to characterize the structural and electronic properties of salicylaldehyde phenylhydrazone derivatives. These studies provide vital information for understanding the chemical nature and reactivity of these compounds (Muthu et al., 2015).

Mechanism of Action in Inhibiting Cysteine Proteases

Research has proposed a molecular mechanism for the inhibition of cysteine proteases by salicylaldehyde N-acylhydrazones, including salicylaldehyde phenylhydrazone. This study provides insights into the biochemical interactions and potential therapeutic applications of these compounds (Ifa et al., 2000).

DNA-Binding Properties

Investigations into the DNA-binding properties of metal complexes of salicylaldehyde phenylhydrazone have been conducted, revealing their potential applications in biochemistry and molecular biology (Xu et al., 2008).

Antioxidant Activities

Derivatives of salicylaldehyde phenylhydrazone have been synthesized and assessed for their antioxidant activities. This research contributes to the understanding of the antioxidant potential of hydrazone compounds (Yorur-Goreci et al., 2014).

Catalytic Applications

Salicylaldehyde phenylhydrazone has been used in catalytic applications, including the Suzuki–Miyaura cross-coupling reaction, demonstrating its potential as a catalyst precursor in organic synthesis (Kostas et al., 2005).

Biofuels Production

The compound has been explored as a catalyst in the production of second-generation biofuels, specifically in the hydrolysis of cellulose, showcasing its application in renewable energy technologies (Hello et al., 2015).

Chemosensor for pH and Cu(II)

Salicylaldehyde phenylhydrazone has been developed as a colorimetric chemosensor for detecting pH and Cu(II), with potential applications in environmental monitoring and analytical chemistry (Chen et al., 2008)

Future Directions

The development of effective fluorescent probes for distinguishing lead ions from alkali, alkaline earth metal, and transition metal ions is quite important for detecting the presence of lead (II) in contaminated sources as well as in the human body . Salicylaldehyde phenylhydrazone, due to its sensitivity, simplicity, and adaptability to different platforms, could facilitate routine screening .

properties

IUPAC Name

2-[(E)-(phenylhydrazinylidene)methyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O/c16-13-9-5-4-6-11(13)10-14-15-12-7-2-1-3-8-12/h1-10,15-16H/b14-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SERARPRVBWDEBA-GXDHUFHOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NN=CC2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N/N=C/C2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Salicylaldehyde phenylhydrazone

CAS RN

614-65-3, 1271144-56-9
Record name Salicylaldehyde phenylhydrazone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000614653
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hydroxybenzaldehyde phenylhydrazone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (E)-2-((2-phenylhydrazono)methyl)phenol
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SALICYLALDEHYDE PHENYLHYDRAZONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
297
Citations
C Yorur-Goreci, N Altas-Kiymaz, A Peksel… - Scientia …, 2014 - mdpi.com
A series of new p-nitrophenylhydrazone derivatives 3a–f were synthesized, characterized, and investigated for their antioxidant activities. These com-pounds have been synthesized by …
Number of citations: 11 www.mdpi.com
BE Love, EG Jones - The Journal of Organic Chemistry, 1999 - cp.cm.kyushu-u.ac.jp
… In summary, salicylaldehyde phenylhydrazone 1 has been found to be a useful indicator for the titration of a wide range of commonly used reagents.It can be prepared easily from …
Number of citations: 341 cp.cm.kyushu-u.ac.jp
DK Das, P Goswami, S Sarma - Journal of fluorescence, 2013 - Springer
The fluorescence intensity of salicylaldehyde phenylhydrazone (L), in 1:1 (v/v) CH 3 OH:H 2 O was enhanced by ca. 100 times with a blue shift in emission maximum, on interaction with …
Number of citations: 18 link.springer.com
KM Hello, HH Mihsen, MJ Mosa, MS Magtoof - Journal of the Taiwan …, 2015 - Elsevier
… Salicylaldehyde phenylhydrazone was immobilized onto … However, the using of salicylaldehyde phenylhydrazone as a … the immobilization of salicylaldehyde phenylhydrazone onto …
Number of citations: 19 www.sciencedirect.com
AMA El-Seidy - Synthesis and Reactivity in Inorganic, Metal …, 2015 - Taylor & Francis
In situ synthesis is usually used in industrial plants. As an approach new series of metal complexes of the salicylaldehyde phenylhydrazone, H 2 L, have been synthesized and …
Number of citations: 7 www.tandfonline.com
M Tirant, TD Smith - Inorganica chimica acta, 1984 - Elsevier
… Reaction of thionyl chloride with bis(salicylaldehyde phenylhydrazone) oxovanadium(IV) leads to the corresponding chelate vanadium(IV) dichloride. …
Number of citations: 4 www.sciencedirect.com
KS Hariprasad, KV Prasad, BC Raju - RSC advances, 2016 - pubs.rsc.org
… formed; however, salicylaldehyde phenylhydrazone was obtained. … of salicylaldehyde phenylhydrazone 3a with ethyl 3-oxobutanoate 4a. Accordingly, salicylaldehyde phenylhydrazone …
Number of citations: 19 pubs.rsc.org
MF Zady, FN Bruscato, JL Wong - Journal of the Chemical Society …, 1975 - pubs.rsc.org
… salicylaldehyde phenylhydrazone (22) is predictably nonphotochromic in solution since its hypothetical coloured form (22a) would command an unstable extended x-system. By the …
Number of citations: 6 pubs.rsc.org
N Thakarajan, P Kumar - 1991 - nopr.niscpr.res.in
Salicylaldehyde phenylhydrazone (Hsph) has been found to be an ideal reagent for the separatio and quantitative determination of lanthanum from lanthanide present in monazite ore. …
Number of citations: 3 nopr.niscpr.res.in
TE Ali, MA Assiri, IS Yahia - Synthetic Communications, 2018 - Taylor & Francis
… on the cyclocondensation of equimolar ratios of salicylaldehyde phenylhydrazone (1) with different … In the same manner, the fusion of salicylaldehyde phenylhydrazone (1) with triethyl …
Number of citations: 1 www.tandfonline.com

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